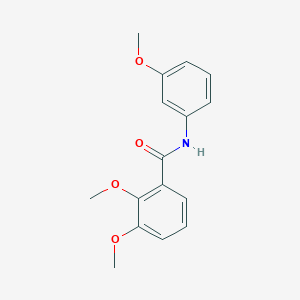
2,3-dimethoxy-N-(3-methoxyphenyl)benzamide
Overview
Description
2,3-dimethoxy-N-(3-methoxyphenyl)benzamide, also known as DMMA, is a chemical compound that belongs to the class of phenethylamines. It has been studied for its potential use in the field of medicinal chemistry due to its unique properties. DMMA has been found to exhibit various biochemical and physiological effects, making it an interesting candidate for further research.
Scientific Research Applications
Antipsychotic Research
2,3-Dimethoxy-N-(3-methoxyphenyl)benzamide derivatives have shown potential in antipsychotic research. For instance, one study focused on the synthesis and evaluation of such compounds for their antidopaminergic properties, indicating their potential in treating psychotic disorders. The benzamides demonstrated notable affinity for dopamine D-2 receptors and an ability to inhibit behavioral responses induced by apomorphine, suggesting a low tendency to induce extrapyramidal side effects at antipsychotically effective doses (Högberg et al., 1990).
Anti-Diabetic Applications
Some derivatives of 2,3-dimethoxy-N-(3-methoxyphenyl)benzamide have shown promising anti-diabetic effects. A specific derivative enhanced glucose uptake in muscle cells and increased the expression of proteins related to glucose uptake improvement. This suggests potential applications in anti-diabetic therapies (Hwang, Kim, & Choi, 2015).
Anti-Obesity Research
Some benzamide derivatives, including those related to 2,3-dimethoxy-N-(3-methoxyphenyl)benzamide, have been studied for their potential in combating obesity. One such compound was found to effectively suppress adipogenesis in cell studies, suggesting a strong potential as an anti-obesity substance (Hwang, Kim, Choi, & Choi, 2014).
Antioxidant and Antibacterial Activities
Research has also been conducted on the antioxidant and antibacterial properties of benzamide compounds derived from 2,3-dimethoxybenzoic acid. These compounds demonstrated significant antioxidant activities, including total antioxidant, free radical scavenging, and metal chelating activities. Additionally, some exhibited effective antibacterial activity against various bacteria, highlighting their potential in diverse fields of application (Yakan, Cakmak, Kutuk, Yenigun, & Ozen, 2020).
Dopamine D2 Receptor Research
Benzamides, including those related to 2,3-dimethoxy-N-(3-methoxyphenyl)benzamide, have been synthesized and evaluated as ligands for CNS dopamine D2 receptors. These compounds have shown high affinity for these receptors, suggesting their utility in receptor binding studies and investigations of dopamine D-2 mediated responses (Bishop et al., 1991).
properties
IUPAC Name |
2,3-dimethoxy-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-12-7-4-6-11(10-12)17-16(18)13-8-5-9-14(20-2)15(13)21-3/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGKTVJXYYDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





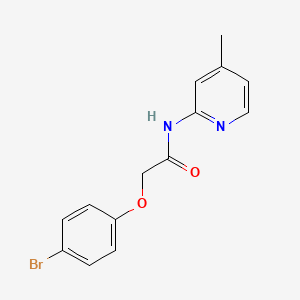

![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)

![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)
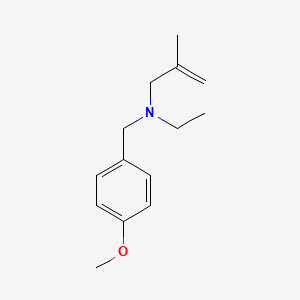
![4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)
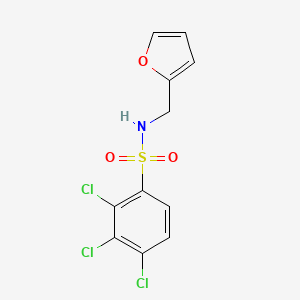
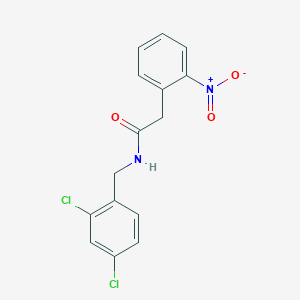
![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)
